molecular formula C12H16N2O2 B13065638 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one

Cat. No.: B13065638
M. Wt: 220.27 g/mol
InChI Key: JRIUZKNEJPVVGV-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, along with a propyl group and an aminophenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminophenylacetic acid with propyl isocyanate, followed by cyclization under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazole
  • 5-(4-Aminophenyl)-1,3,4-oxadiazole

Uniqueness

5-(4-Aminophenyl)-3-propyl-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike its analogs, which may have different heterocyclic rings, this compound’s oxazolidinone ring is crucial for its antimicrobial activity and its ability to inhibit protein synthesis in bacteria .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(4-aminophenyl)-3-propyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-2-7-14-8-11(16-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3

InChI Key

JRIUZKNEJPVVGV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(OC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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